2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide
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Overview
Description
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide is a complex organic compound featuring a tetrazole ring, a chlorophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-chlorophenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the tetrazole ring.
Amidation Reaction: The final step involves the reaction of the sulfanyl-tetrazole intermediate with 2-cyano-3-methylbutan-2-ylamine to form the desired propanamide. This step typically uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)butanamide
Uniqueness
Compared to similar compounds, 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide stands out due to its specific combination of functional groups, which may confer unique biological activities and binding properties. The presence of the cyano group and the specific positioning of the methyl groups can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6OS/c1-10(2)16(4,9-18)19-14(24)11(3)25-15-20-21-22-23(15)13-7-5-12(17)6-8-13/h5-8,10-11H,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBVUGZAOPZEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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